glycoprotein E2, Hepatitis C virus

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

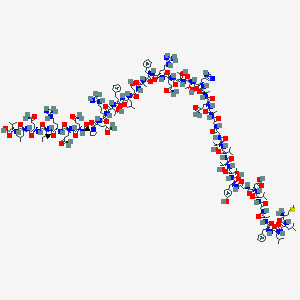

Glycoprotein E2, Hepatitis C virus, also known as this compound, is a useful research compound. Its molecular formula is C196H311N57O57S and its molecular weight is 4410 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Viral Proteins - Viral Structural Proteins - Viral Envelope Proteins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Vaccine Development

E2 is a primary target for HCV vaccine strategies due to its role in receptor binding and its capacity to elicit neutralizing antibodies (nAbs). Several studies have focused on optimizing E2 for use in vaccines:

- Recombinant E2 Proteins : Research has shown that recombinant forms of E2 can effectively bind to the CD81 receptor on host cells, making them suitable candidates for subunit vaccines. Studies indicate that monomeric forms of E2 produced in mammalian cells elicit stronger immune responses compared to aggregated forms .

- Optimized Glycoproteins : Recent innovations include the design of E2 variants that minimize aggregation. For instance, the E2.C8A variant, which lacks specific cysteines responsible for disulfide bonding, predominantly forms monomers and shows enhanced interaction with broadly neutralizing antibodies . This modification significantly improves immunogenicity and could lead to more effective vaccination strategies.

- Broadly Neutralizing Antibodies (bNAbs) : The ability of E2 to induce bNAbs is critical for effective vaccination. Studies have demonstrated that certain E2 constructs can elicit a diverse range of bNAbs capable of neutralizing multiple HCV genotypes, paving the way for universal vaccine candidates .

Therapeutic Antibody Development

E2 is also a focal point for developing therapeutic antibodies against HCV:

- Monoclonal Antibodies : The identification of epitopes within E2 has led to the development of monoclonal antibodies that can neutralize HCV effectively. These antibodies target specific regions on E2 that are essential for viral entry, thus blocking infection .

- Combination Therapies : Research indicates that combining bNAbs targeting different epitopes on E2 can enhance therapeutic efficacy. For example, studies have shown that cocktails of antibodies can provide protection against HCV infection in animal models, suggesting potential applications in clinical settings .

Understanding Viral Pathogenesis

E2's role extends beyond vaccine and therapeutic applications; it is integral to understanding HCV pathogenesis:

- Receptor Interaction : The binding dynamics between E2 and CD81 are critical for viral entry. Studies have revealed that conformational flexibility in the CD81-binding site of E2 allows for diverse antibody interactions, which is essential for eliciting an effective immune response .

- Glycan Shielding : The glycosylation patterns on E2 play a significant role in immune evasion by masking critical epitopes from the host immune system. Understanding these glycan structures can inform strategies to enhance vaccine efficacy by targeting less variable regions of the protein .

Case Studies and Findings

Eigenschaften

CAS-Nummer |

157184-61-7 |

|---|---|

Molekularformel |

C196H311N57O57S |

Molekulargewicht |

4410 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C196H311N57O57S/c1-28-98(16)151(186(302)230-123(60-66-141(202)266)170(286)235-128(77-94(8)9)177(293)245-150(97(14)15)193(309)310)246-171(287)118(50-40-71-213-196(208)209)226-167(283)120(57-63-138(199)263)227-168(284)121(58-64-139(200)264)228-182(298)136-51-41-72-253(136)192(308)124(61-67-142(203)267)232-165(281)117(49-39-70-212-195(206)207)229-187(303)153(104(22)256)247-179(295)132(80-111-46-36-31-37-47-111)240-176(292)127(76-93(6)7)237-181(297)135(89-254)242-161(277)102(20)222-173(289)130(78-109-42-32-29-33-43-109)238-166(282)116(48-38-69-211-194(204)205)225-169(285)122(59-65-140(201)265)231-188(304)154(105(23)257)251-190(306)156(107(25)259)249-180(296)133(82-113-84-210-90-218-113)233-160(276)101(19)221-164(280)119(56-62-137(198)262)224-159(275)100(18)219-144(269)86-214-143(268)85-217-183(299)152(103(21)255)250-185(301)149(96(12)13)244-189(305)157(108(26)260)252-191(307)155(106(24)258)248-178(294)129(81-112-52-54-114(261)55-53-112)223-145(270)87-216-163(279)134(83-147(272)273)241-184(300)148(95(10)11)243-146(271)88-215-158(274)99(17)220-172(288)131(79-110-44-34-30-35-45-110)239-175(291)126(75-92(4)5)236-174(290)125(74-91(2)3)234-162(278)115(197)68-73-311-27/h29-37,42-47,52-55,84,90-108,115-136,148-157,254-261H,28,38-41,48-51,56-83,85-89,197H2,1-27H3,(H2,198,262)(H2,199,263)(H2,200,264)(H2,201,265)(H2,202,266)(H2,203,267)(H,210,218)(H,214,268)(H,215,274)(H,216,279)(H,217,299)(H,219,269)(H,220,288)(H,221,280)(H,222,289)(H,223,270)(H,224,275)(H,225,285)(H,226,283)(H,227,284)(H,228,298)(H,229,303)(H,230,302)(H,231,304)(H,232,281)(H,233,276)(H,234,278)(H,235,286)(H,236,290)(H,237,297)(H,238,282)(H,239,291)(H,240,292)(H,241,300)(H,242,277)(H,243,271)(H,244,305)(H,245,293)(H,246,287)(H,247,295)(H,248,294)(H,249,296)(H,250,301)(H,251,306)(H,252,307)(H,272,273)(H,309,310)(H4,204,205,211)(H4,206,207,212)(H4,208,209,213)/t98-,99-,100-,101-,102-,103+,104+,105+,106+,107+,108+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-/m0/s1 |

InChI-Schlüssel |

SHFKGANKURXVMY-LCWPZEQJSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N |

Key on ui other cas no. |

157184-61-7 |

Sequenz |

MLLFAGVDGYTTVTGGAQAHTTQRFASLFTRQPQQRIQLV |

Synonyme |

E2 glycoprotein, Hepatitis C virus envelope 2 protein, HCV envelope 2 protein, Hepatitis C virus glycoprotein E2, Hepatitis C virus |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.